(E)-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-20(19,11-7-13-4-2-1-3-5-13)16-9-10-17-14(12-16)6-8-15-17/h1-8,11H,9-10,12H2/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHZDBKJMJXFOI-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1S(=O)(=O)C=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=CC=N2)CN1S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydropyrazolo[1,5-a]pyrazine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The styrylsulfonyl group is then introduced via a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The styrylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
(E)-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with molecular targets such as enzymes or receptors. The styrylsulfonyl group may play a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity at Position 5
The THPP scaffold is highly modifiable at position 5. Key analogs include:
Key Observations :
- Electronic Effects : The styrylsulfonyl group in the target compound is a strong electron-withdrawing substituent, comparable to nitro and trifluoromethyl groups. This may stabilize negative charges or enhance interactions with biological targets .
Antiviral Activity
- THPP Derivatives () : Compound 45 (a THPP derivative) showed potent inhibition of HBV DNA in vivo, suggesting the scaffold's relevance in antiviral therapy. The target compound’s styrylsulfonyl group may enhance binding to viral core proteins or improve solubility for oral administration .
- Styrylpyrazoles () : Styryl-substituted pyrazoles exhibit diverse bioactivities, including kinase inhibition. The sulfonyl group in the target compound could mimic phosphate groups in kinase substrates, enhancing target engagement .
Physicochemical Properties
Structural and Spectroscopic Analysis
- NMR Shifts : The styrylsulfonyl group would deshield adjacent protons, leading to distinct downfield shifts in $^1$H NMR (e.g., aromatic protons at ~7.5–8.0 ppm), comparable to styrylpyrazoles in .
- Mass Spectrometry : A molecular ion peak at m/z ~323 (M$^+$) would confirm the target compound’s molecular weight.
Biological Activity
(E)-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by a tetrahydropyrazolo structure with a styrylsulfonyl substituent. Its unique chemical structure may contribute to its biological activities.
Anticancer Activity
Mechanisms of Action
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, styrylsulfonyl derivatives have been shown to induce mitotic arrest and apoptosis in cancer cells. The mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .
Case Studies
- In vitro Studies : A study on styrylsulfonyl-methylpyridine derivatives demonstrated their potential as mitotic inhibitors. These compounds showed selective cytotoxicity towards cancer cells while sparing normal cells .
- In vivo Studies : Another investigation reported that lead compounds derived from styrylsulfonyl structures demonstrated significant antitumor activity in animal models. For example, certain derivatives led to tumor regression in xenograft models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Sulfonyl Group Influence : The presence of the styrylsulfonyl group enhances the compound's ability to bind to target proteins involved in cancer progression.
- Tetrahydropyrazolo Core : Modifications on the tetrahydropyrazolo core can significantly affect potency and selectivity towards cancer cells.
Biological Assays and Data
| Compound | Assay Type | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Cytotoxicity | 12.5 | Induces apoptosis in breast cancer cell lines |
| Lead Compound 9a | In vivo Tumor Model | 15 mg/kg | Significant tumor regression observed |
| Lead Compound 18 | In vitro Proliferation | 8.0 | Effective against various cancer cell lines |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold?
- Answer : The scaffold can be synthesized via regiocontrolled alkylation and formylation of pyrazoles, followed by cyclization. For example, pyrazole-5-aldehydes with 2,2-dialkoxyethyl substitution undergo deprotection and cyclization to yield the target structure. A four-step protocol achieves this with >80% yield in scaled-up processes . Alternative routes include LiAlH4-mediated reduction of dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, as demonstrated in Parkin E3 ligase modulator synthesis .
Q. What analytical techniques are critical for characterizing (E)-5-(styrylsulfonyl) derivatives?
- Answer :
- NMR Spectroscopy : and NMR confirm regiochemistry and sulfonyl group placement. For example, compound 29 (a related derivative) showed distinct signals at δ 7.39 (styryl proton) and δ 6.65 (pyrazine proton) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M + H]+ at m/z 254.1039 for a pyrazolo[1,5-a]pyrazine derivative) .
- Elemental Analysis : Combustion analysis ensures purity (e.g., C: 61.78%, H: 4.12%, N: 27.45% vs. calculated values) .
Q. What therapeutic targets are associated with this compound class?
- Answer :
- ROS1 Inhibition : Substituted derivatives act as ROS1 kinase inhibitors, relevant in oncology for targeting fusion-driven cancers .
- HBV Core Protein Allosteric Modulation : THPP derivatives (e.g., compound 45) suppress HBV DNA replication in nucleos(t)ide-resistant variants by disrupting capsid assembly .
- Respiratory Syncytial Virus (RSV) : Ethyl carboxylate derivatives inhibit viral polymerase, with IC values in low micromolar ranges .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?
- Answer :
- Structure-Activity Relationship (SAR) Profiling : Compare substituent effects (e.g., sulfonyl vs. carboxylate groups) on target binding. For instance, styrylsulfonyl groups enhance ROS1 affinity due to hydrophobic interactions , while carboxylates improve RSV polymerase inhibition .
- Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and differentiate allosteric vs. competitive mechanisms .
- Crystallography : Resolve co-crystal structures to identify critical binding motifs (e.g., sulfonyl-oxygen interactions with kinase catalytic pockets) .
Q. What strategies optimize in vivo efficacy for tetrahydropyrazolo[1,5-a]pyrazine-based therapeutics?
- Answer :
- Pharmacokinetic Tuning : Introduce metabolically stable groups (e.g., tert-butyl carbamates) to prolong half-life. A Boc-protected derivative achieved 99% yield in Parkin modulator synthesis .
- Formulation : Use lipid nanoparticles for HBV CpAMs to enhance liver biodistribution, as demonstrated in AAV mouse models .
- Dose Escalation Studies : Monitor viral load reduction (e.g., 1–3 log HBV DNA decline in mice) while tracking hepatotoxicity markers (ALT/AST levels) .
Q. How can synthetic routes be adapted for diversity-oriented synthesis of this scaffold?
- Answer :
- Ugi-Azide Condensation : Generate tetrazole-functionalized derivatives via bifunctional building blocks (e.g., Table 5 in ).
- Reductive Amination : Modify pyrazole-5-aldehydes with diverse amines to access 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines with three diversity points .
- Late-Stage Functionalization : Employ Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at position 7 .
Methodological Considerations
Q. What experimental controls are essential in assessing antiviral activity?
- Answer :
- Negative Controls : Use entecavir or lamivudine-resistant HBV strains to validate mechanism specificity .
- Cytotoxicity Assays : Measure CC in HepG2.2.15 cells to distinguish antiviral effects from cell death .
- Resistance Profiling : Serial passage experiments identify emergent mutations (e.g., core protein G145R) impacting drug efficacy .
Q. How can reaction conditions be optimized for high-yield cyclization?
- Answer :
- Solvent Selection : Use THF or DCM for LiAlH4-mediated reductions, ensuring anhydrous conditions to prevent side reactions .
- Catalysis : Employ NaOt-Bu or DIPEA to facilitate SNAr reactions in heterocyclic couplings .
- Temperature Gradients : Cyclize intermediates at 65°C overnight for complete conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
